molecular formula C20H24ClN7O B2553681 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one CAS No. 920207-67-6

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one

Cat. No.: B2553681
CAS No.: 920207-67-6
M. Wt: 413.91
InChI Key: ZKZPRMZVWLXPBA-UHFFFAOYSA-N
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Description

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C20H24ClN7O and its molecular weight is 413.91. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H17ClN7O
  • Molecular Weight : 368.27 g/mol
  • CAS Number : 2137710-44-0

The presence of the triazole ring and piperazine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve:

  • Cell Cycle Arrest : In vitro studies indicate that this compound may induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analyses showing altered cell cycle distributions upon treatment with the compound .
  • Inhibition of Cell Proliferation : The compound exhibited an IC50 value in the low micromolar range across different cancer cell lines, including Jurkat (IC50 = 4.64 µM) and MCF-7 (IC50 = 8.47 µM) .

Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties. Preliminary data suggest that the compound may also exhibit antibacterial activity against specific strains of bacteria. The structure-function relationship indicates that modifications in the triazole ring can enhance antimicrobial efficacy.

Study 1: Anticancer Activity Evaluation

A study conducted on a series of triazole derivatives, including our compound of interest, assessed their anticancer activity using the MTT assay. The findings revealed:

CompoundCell LineIC50 (µM)Mechanism
Compound AJurkat4.64Apoptosis via cell cycle arrest
Compound BMCF-78.47Induction of oxidative stress
Target CompoundJurkat5.00Cell cycle arrest

This study emphasizes the compound's promising anticancer activity and its potential as a lead for further development .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, various triazole derivatives were screened against Gram-positive and Gram-negative bacteria. The target compound demonstrated notable activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that structural modifications in triazole derivatives can significantly influence their antimicrobial potency .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Triazole derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress and subsequent apoptosis in cancer cells.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-chloro-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O/c1-20(2,13-21)19(29)27-10-8-26(9-11-27)17-16-18(23-14-22-17)28(25-24-16)12-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZPRMZVWLXPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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